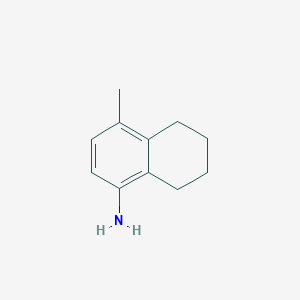

4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine

Description

Contextual Significance of Tetrahydronaphthalene Derivatives in Organic Chemistry

Tetrahydronaphthalene, commonly known as tetralin, is an ortho-fused bicyclic hydrocarbon derived from the partial hydrogenation of one of the rings of naphthalene (B1677914). chemicalbook.comwikipedia.org This structural framework, consisting of a benzene (B151609) ring fused to a cyclohexane (B81311) ring, is a prevalent scaffold in numerous bioactive molecules and serves as a versatile intermediate in organic synthesis. chemeo.com

The significance of tetralin and its derivatives stems from several key properties:

Synthetic Versatility: The tetralin core can be synthesized through various methods, including the catalytic hydrogenation of naphthalene and the Darzens tetralin synthesis, which involves the intramolecular cyclization of an 1-aryl-4-pentene. wikipedia.orgchemeo.com This accessibility allows for the creation of a wide array of substituted derivatives.

Hydrogen-Donor Properties: Tetralin is widely utilized as a hydrogen-donor solvent, particularly in processes like coal liquefaction, where it facilitates the breakdown of complex structures by transferring hydrogen atoms. wikipedia.orgchemeo.com

Bioactive Scaffolds: The tetrahydronaphthalene skeleton is a key structural element in many biologically active compounds. chemeo.com Its rigid, bicyclic nature provides a well-defined three-dimensional shape that can be tailored to interact with specific biological targets.

Industrial Applications: Beyond laboratory synthesis, tetralin derivatives are used in various industrial contexts, including as solvents for coatings, in leather treatment, and as heat transfer fluids. chemeo.com

| Compound Name | Chemical Formula | Key Applications |

|---|---|---|

| Tetralin (1,2,3,4-Tetrahydronaphthalene) | C10H12 | Hydrogen-donor solvent, Chemical intermediate, Industrial solvent |

Importance of Amino-substituted Tetrahydronaphthalenes

The introduction of an amino group onto the tetrahydronaphthalene framework gives rise to amino-substituted tetrahydronaphthalenes, often referred to as aminotetralins. This functionalization dramatically expands the chemical and biological significance of the parent scaffold. The amino group serves as a critical pharmacophore and a versatile chemical handle for further molecular elaboration.

The importance of these compounds is particularly pronounced in medicinal chemistry and pharmacology:

Neurological Receptor Ligands: Many aminotetralin derivatives exhibit high affinity and selectivity for various receptors in the central nervous system. For instance, different analogs have been developed as ligands for serotonin (B10506) (5-HT), dopamine, and sigma (σ) receptors, making them valuable tools for neuroscience research and potential therapeutic agents for neurological and psychiatric disorders. pharmaffiliates.comnist.gov

Drug Development Scaffolds: The aminotetralin structure is a privileged scaffold in drug discovery. Its derivatives have been investigated for a wide range of biological activities. For example, novel synthesized tetrahydronaphthalene derivatives have been studied for their effects on cellular processes like nitric oxide production. mdpi.com

Structure-Activity Relationship (SAR) Studies: The ability to easily modify the amino group and substitute various positions on the bicyclic ring system makes aminotetralins ideal candidates for SAR studies. pharmaffiliates.comnist.gov These studies help researchers understand how specific structural features influence a molecule's biological activity, guiding the design of more potent and selective compounds.

| Compound Class | Core Structure | Significance in Research |

|---|---|---|

| Amino-substituted Tetrahydronaphthalenes | Tetralin with an amine functional group | Scaffolds for CNS receptor ligands, Probes for SAR studies, Building blocks in medicinal chemistry |

Scope and Research Focus on 4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine

The specific compound, this compound, is a distinct derivative within the aminotetralin class, characterized by a methyl group at the 4-position of the aromatic ring.

| Property | Value |

|---|---|

| Compound Name | This compound |

| CAS Number | 677325-82-5 |

| Molecular Formula | C11H15N |

Despite the extensive research into the broader family of aminotetralins, detailed scientific investigations focusing specifically on this compound are not widely available in the public domain. The literature contains substantial information on related isomers, such as 5,6,7,8-Tetrahydro-1-naphthylamine (5-aminotetralin), and other substituted analogs. rrpharmacology.ru However, the unique substitution pattern of the titular compound—with both an amine and a methyl group on the aromatic portion of the tetralin core—represents a less explored area of chemical space.

The research focus on this molecule is therefore largely prospective. Its structural similarity to other biologically active aminotetralins suggests it could be a valuable candidate for:

Novel Synthesis and Characterization: Developing efficient synthetic routes to access this specific isomer and fully characterizing its chemical and physical properties.

Pharmacological Screening: Investigating its potential biological activity by screening it against a panel of receptors, enzymes, and other biological targets, particularly those known to interact with other aminotetralin derivatives.

Comparative SAR Studies: Using it as a tool to understand how the placement of a methyl group at the 4-position influences the binding and activity profiles observed in related, unsubstituted, or differently substituted aminotetralins.

In essence, while the foundational chemistry of its structural class is well-established, the specific scope of research on this compound remains an open field, holding potential for new discoveries in synthetic and medicinal chemistry.

Properties

IUPAC Name |

4-methyl-5,6,7,8-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h6-7H,2-5,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBOPSMHQDOJBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Methyl 5,6,7,8 Tetrahydronaphthalen 1 Amine

Retrosynthetic Analysis of the 4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the most straightforward disconnection is the carbon-nitrogen (C-N) bond of the primary amine.

This primary disconnection points to two major synthetic strategies:

Formation of the C-N bond on a pre-existing tetralone skeleton. This suggests that the immediate precursor could be 4-methyl-1-tetralone (B8906) . This ketone is an ideal substrate for various amination reactions.

Introduction of the amine group via functional group interconversion on a tetralin ring. This could involve precursors like a halogenated or hydroxylated 4-methyl-tetralin.

A further disconnection of the 4-methyl-1-tetralone precursor would typically involve a Friedel-Crafts acylation or a similar cyclization reaction of a substituted benzene (B151609) derivative, which is a common strategy for constructing the tetralone core itself. However, focusing on the introduction of the amine group, 4-methyl-1-tetralone serves as the key strategic intermediate.

Direct Synthesis Approaches to this compound

Direct approaches focus on the conversion of a suitable precursor into the target amine in one or a few steps.

Reductive Amination Pathways

Reductive amination, also known as reductive alkylation, is a highly efficient method for forming amines from carbonyl compounds. wikipedia.orgacsgcipr.org This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. acsgcipr.org

For the synthesis of this compound, the starting material would be 4-methyl-1-tetralone . The reaction would proceed by treating the ketone with an ammonia (B1221849) source (like ammonia itself or an ammonia equivalent) to form the intermediate imine. This imine is then reduced without isolation.

The choice of reducing agent is crucial for the success of this reaction, as it must selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com Common reducing agents for this transformation are specialized hydride reagents.

| Reducing Agent | Characteristics |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild reducing agent, effective at slightly acidic pH, selectively reduces imines over ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Another mild and selective reagent, often used for its less toxic nature compared to cyanoborohydride. masterorganicchemistry.com |

| Catalytic Hydrogenation | Involves using H₂ gas with a metal catalyst (e.g., Palladium on carbon, Raney Nickel). This is a "green" method as it produces minimal waste. wikipedia.orgacsgcipr.org |

The reaction is typically performed under neutral or weakly acidic conditions to facilitate the formation of the imine intermediate. wikipedia.org Enzymatic reductive amination has also emerged as a powerful tool for producing chiral amines under environmentally friendly conditions. acs.org

Amine Functionalization of Precursors

An alternative to reductive amination is the introduction of the amine group through the functionalization of a different precursor. A common method involves the reduction of a nitro group.

The synthesis would proceed in two steps:

Nitration: The starting material, 1-methyl-5,6,7,8-tetrahydronaphthalene , is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the C1 position, yielding 1-nitro-4-methyl-5,6,7,8-tetrahydronaphthalene .

Reduction: The nitro group is then reduced to a primary amine. This reduction is commonly achieved using methods such as catalytic hydrogenation (H₂/Pd-C) or by using metals in acidic conditions (e.g., Sn/HCl, Fe/HCl).

Catalytic Approaches for the Synthesis of Tetrahydronaphthalene Amines

Modern organic synthesis heavily relies on catalytic methods, which offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has become a cornerstone of medicinal and process chemistry for the synthesis of aryl amines. acsgcipr.org It involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org

To synthesize this compound, this reaction would require:

Aryl Halide/Triflate: 1-Bromo-4-methyl-5,6,7,8-tetrahydronaphthalene or the corresponding triflate.

Amine Source: An ammonia equivalent, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS), is often used, as the direct use of ammonia gas can be challenging. organic-chemistry.org

Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand.

The choice of ligand is critical to the reaction's success. Over the years, several generations of increasingly effective ligands have been developed. wikipedia.org

| Ligand Type | Examples | Characteristics |

| Monodentate Phosphines | P(t-Bu)₃ | Early generation, effective for some substrates. |

| Bidentate Phosphines | BINAP, DPPF | Improved reaction rates and yields, expanded scope to primary amines. wikipedia.org |

| Bulky Biaryl Phosphines | XPhos, SPhos, RuPhos | Highly effective, air-stable precatalysts available, broad substrate scope and mild reaction conditions. rsc.org |

The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the catalyst. wikipedia.org

Chiral Catalysis in Asymmetric Synthesis of Analogues

While this compound is achiral, the synthesis of chiral analogues of tetralin amines is of significant importance in pharmaceutical development. nih.govacs.org Asymmetric catalysis provides routes to enantiomerically enriched amines.

A primary method is the asymmetric hydrogenation of a prochiral imine or enamine derived from 4-methyl-1-tetralone. This is achieved using a chiral transition-metal catalyst. acs.orgmdpi.com

Catalysts: Complexes of rhodium, iridium, or ruthenium with chiral phosphine ligands (e.g., derivatives of BINAP, DuPhos) are commonly employed. mdpi.comresearchgate.net

Mechanism: The chiral catalyst coordinates with the C=N double bond of the imine intermediate, and hydrogen is delivered from one face of the double bond, leading to the preferential formation of one enantiomer of the amine.

Another approach is asymmetric transfer hydrogenation , which uses a hydrogen donor like isopropanol (B130326) or formic acid instead of H₂ gas. mdpi.com These methods have been extensively developed for the synthesis of a wide range of chiral amines with high enantioselectivity. researchgate.netsigmaaldrich.com

Enzymatic Synthesis Pathways

Enzymatic synthesis has emerged as a powerful and sustainable method for the production of chiral amines, including derivatives of tetrahydronaphthalene. The primary enzymatic route to this compound involves the asymmetric amination of its corresponding ketone precursor, 4-methyl-5,6,7,8-tetrahydronaphthalen-1-one.

Biocatalytic Amination using Transaminases:

The key enzymes employed for this transformation are ω-transaminases (ω-TAs). These enzymes catalyze the transfer of an amino group from an amine donor to a ketone substrate. This biocatalytic reductive amination is highly valued for its exceptional stereoselectivity, often yielding enantiomerically pure amines under mild reaction conditions.

The general reaction scheme involves the conversion of 4-methyl-1-tetralone to this compound using a suitable ω-transaminase and an amine donor, such as isopropylamine (B41738) or alanine. The choice of a specific (R)- or (S)-selective ω-transaminase allows for the targeted synthesis of a particular enantiomer of the final amine product. To drive the reaction equilibrium towards the product, strategies such as using a large excess of the amine donor or employing a co-factor regeneration system are often implemented.

| Enzyme Class | Precursor | Key Transformation | Product | Selectivity |

| ω-Transaminase | 4-Methyl-5,6,7,8-tetrahydronaphthalen-1-one | Asymmetric reductive amination | (R)- or (S)-4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine | High enantioselectivity |

Derivatization Strategies from this compound Precursors

Chemical synthesis provides a range of derivatization strategies to introduce the amine functionality onto a pre-existing tetralin scaffold. These methods often involve the transformation of other functional groups on the aromatic or saturated ring of the tetrahydronaphthalene system.

Direct amination of a substituted tetrahydronaphthalene can be achieved through several established chemical methods, primarily starting from the corresponding tetralone or a halo-substituted tetralin.

Reductive Amination: This is a widely used method for the synthesis of amines from ketones. The precursor, 4-methyl-5,6,7,8-tetrahydronaphthalen-1-one, is reacted with an amine source, such as ammonia or an ammonium (B1175870) salt, in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), or catalytic hydrogenation. The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the final amine.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. Starting from a halo-substituted precursor, such as 1-bromo-4-methyl-5,6,7,8-tetrahydronaphthalene, this method allows for the coupling with an amine source in the presence of a palladium catalyst and a suitable phosphine ligand. This reaction is known for its broad substrate scope and functional group tolerance.

| Reaction | Precursor | Reagents | Key Transformation |

| Reductive Amination | 4-Methyl-5,6,7,8-tetrahydronaphthalen-1-one | Ammonia/Ammonium salt, Reducing agent (e.g., NaBH3CN) | Formation and reduction of an imine |

| Buchwald-Hartwig Amination | 1-Halo-4-methyl-5,6,7,8-tetrahydronaphthalene | Amine source, Palladium catalyst, Phosphine ligand, Base | Palladium-catalyzed C-N bond formation |

The amine group can also be introduced through the interconversion of other functional groups on the tetralin ring. These methods often involve classic name reactions in organic synthesis.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. The synthesis would start with 4-methyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, which is first converted to the corresponding carboxamide. Treatment of the amide with a halogen (e.g., bromine) and a strong base leads to the formation of an isocyanate intermediate, which is then hydrolyzed to yield this compound.

Curtius Rearrangement: Similar to the Hofmann rearrangement, the Curtius rearrangement also proceeds through an isocyanate intermediate to form a primary amine from a carboxylic acid derivative. In this case, a 4-methyl-5,6,7,8-tetrahydronaphthalene-1-carbonyl azide (B81097) is synthesized from the corresponding carboxylic acid. Thermal or photochemical decomposition of the acyl azide leads to the isocyanate, which upon hydrolysis, yields the target amine.

Schmidt Reaction: The Schmidt reaction provides a direct route from a ketone to an amide or from a carboxylic acid to an amine. When applied to 4-methyl-5,6,7,8-tetrahydronaphthalen-1-one with hydrazoic acid (HN3) under acidic conditions, a

Chemical Reactivity and Transformation Pathways of 4 Methyl 5,6,7,8 Tetrahydronaphthalen 1 Amine

Reactions of the Primary Amine Functionality

The primary amino group is a key site of reactivity, readily participating in a variety of common amine reactions.

Acylation, Alkylation, and Sulfonylation Reactions

The primary amine of 4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine can be readily modified through reactions with acylating, alkylating, and sulfonylating agents. These transformations are fundamental in peptide synthesis and medicinal chemistry for altering the electronic and steric properties of the amino group. monash.edu

Acylation: This reaction involves treating the amine with acyl halides or anhydrides to form amides. For instance, reaction with acetyl chloride would yield N-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. This transformation is often carried out in the presence of a base to neutralize the acid byproduct. google.com

Alkylation: The introduction of alkyl groups onto the amine can be achieved using alkyl halides. This process can lead to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts with excess alkylating agent. youtube.com The degree of alkylation can be controlled by the stoichiometry of the reactants.

Sulfonylation: Reaction with sulfonyl halides, such as methanesulfonyl chloride, in the presence of a base, results in the formation of sulfonamides. google.com These derivatives are often more stable than the corresponding amides.

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine |

| Sulfonylation | Methanesulfonyl Chloride (CH₃SO₂Cl) | Sulfonamide |

Diazotization and Subsequent Transformations

The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. This diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions, collectively known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgorganic-chemistry.orgbyjus.com

These reactions provide a pathway to introduce a wide range of functional groups onto the aromatic ring that are not easily accessible through direct substitution methods. organic-chemistry.orgnih.gov The mechanism often involves a single electron transfer from a copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. wikipedia.orgbyjus.com

| Reaction | Reagent | Product |

|---|---|---|

| Sandmeyer Chlorination | CuCl/HCl | 1-Chloro-4-methyl-5,6,7,8-tetrahydronaphthalene |

| Sandmeyer Bromination | CuBr/HBr | 1-Bromo-4-methyl-5,6,7,8-tetrahydronaphthalene |

| Sandmeyer Cyanation | CuCN/KCN | 4-Methyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile |

| Hydroxylation | Cu₂O/H₂O | 4-Methyl-5,6,7,8-tetrahydronaphthalen-1-ol |

Schiff Base Formation and Related Condensation Reactions

The primary amine of this compound readily condenses with aldehydes and ketones to form Schiff bases (imines). wjpsonline.comijacskros.comscience.gov This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the imine. wjpsonline.comijacskros.com The formation of Schiff bases is a reversible reaction, and the equilibrium can be driven towards the product by removing water. wjpsonline.com

These Schiff bases are valuable intermediates in organic synthesis and can be used to prepare a variety of other compounds. wjpsonline.com For example, they can be reduced to form secondary amines or used in the synthesis of heterocyclic compounds. wjpsonline.commdpi.com The stability of the Schiff base is influenced by the nature of the substituents on the aldehyde or ketone. wjpsonline.com Aromatic aldehydes with effective conjugation generally form more stable Schiff bases. wjpsonline.com

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and methyl groups. wikipedia.orglibretexts.org These groups direct incoming electrophiles primarily to the ortho and para positions relative to their own positions. libretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring, typically using a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com The amino group is a strong activating group, and halogenation can often proceed without a catalyst.

Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The nitronium ion (NO₂⁺) is the active electrophile in this reaction.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org

The regioselectivity of these reactions will be determined by the combined directing effects of the amino and methyl groups. The powerful ortho, para-directing effect of the amino group will likely dominate, leading to substitution at positions 2 and 4 (relative to the amino group).

Nucleophilic Substitution Reactions on the Tetrahydronaphthalene Core

Nucleophilic substitution reactions on the saturated tetrahydronaphthalene core are generally less facile than reactions on the aromatic ring or at the amine functionality. The C-H bonds of the saturated ring are typically unreactive towards nucleophiles. However, under specific conditions, such as the presence of a suitable leaving group on the saturated ring, nucleophilic substitution can occur. nih.govhachettelearning.com These reactions are not common for the parent compound but could be relevant for derivatives where a leaving group has been introduced.

Oxidation and Reduction Chemistry of the Tetralin Ring System

The tetralin ring system can undergo both oxidation and reduction reactions, although these transformations can be complex and lead to a variety of products.

Oxidation: The benzylic positions of the tetralin ring (positions 5 and 8) are particularly susceptible to oxidation. cardiff.ac.uk Autoxidation of tetralin in the presence of catalysts can lead to the formation of hydroperoxides, which can then decompose to form ketones (tetralones) and alcohols (tetralols). cdnsciencepub.comresearchgate.netdtic.mil Strong oxidizing agents can lead to ring cleavage. cdnsciencepub.com The presence of the amino and methyl groups on the aromatic ring will influence the rate and selectivity of these oxidation reactions.

Reduction: The aromatic ring of the tetrahydronaphthalene system can be further hydrogenated to form decahydronaphthalene (B1670005) (decalin) derivatives. wikipedia.org This typically requires high pressure and a catalyst, such as nickel. wikipedia.org The conditions required for this reduction are generally harsh and may also affect other functional groups in the molecule. Anaerobic degradation pathways in microorganisms have shown that the bicyclic ring system can be reduced. nih.gov

Rearrangement Reactions and Isomerization Pathways

Aromatic amines can, in principle, undergo rearrangements such as the Hofmann-Martius rearrangement if N-alkylated, or rearrangements involving the migration of substituents on the aromatic ring under strong acidic or thermal conditions. Isomerization could potentially involve the migration of the methyl group on the aromatic ring to another position, though this would likely require harsh conditions and is not a commonly observed transformation for this type of structure under standard laboratory conditions. Without direct experimental evidence, any discussion of specific rearrangement or isomerization pathways for this compound remains speculative.

Cyclization Reactions to Form Heterocyclic Derivatives

The primary amine group of this compound serves as a versatile handle for the construction of various heterocyclic ring systems. Drawing parallels from the reactivity of the closely related 5,6,7,8-tetrahydronaphthalen-1-amine, several cyclization pathways can be proposed.

One notable set of reactions involves the synthesis of sulfur- and nitrogen-containing heterocycles. For instance, the one-pot reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with mercaptoacetic acid and various arenealdehydes can lead to the formation of either 1,3-thiazolidin-4-ones or 1,4-benzothiazepin-2-ones. researchgate.net The outcome of this reaction is dependent on the electronic nature of the substituent on the arenealdehyde.

When arenealdehydes with electron-withdrawing groups are used, the reaction typically yields 1,3-thiazolidin-4-ones. Conversely, the use of arenealdehydes bearing electron-donating groups, in the presence of a catalyst such as p-toluenesulfonic acid (p-TsOH), directs the reaction towards the formation of 1,4-benzothiazepin-2-ones. researchgate.net It is highly probable that this compound would follow a similar reaction pattern, yielding the corresponding substituted heterocyclic derivatives.

Another potential avenue for cyclization is the formation of tetrazoles. Multi-component reactions involving an amine, an isothiocyanate, and sodium azide (B81097) are commonly used for the synthesis of 1-substituted 5-aminotetrazoles. nih.gov It is plausible that this compound could participate in such a reaction to form a tetrazole derivative, expanding the range of its heterocyclic derivatives.

The following table summarizes the potential cyclization reactions of this compound based on the reactivity of analogous compounds.

| Starting Material | Reagents | Product Type |

| This compound | Mercaptoacetic acid, Arenealdehyde (with electron-withdrawing group) | 1,3-Thiazolidin-4-one derivative |

| This compound | Mercaptoacetic acid, Arenealdehyde (with electron-donating group), p-TsOH | 1,4-Benzothiazepin-2-one derivative |

| This compound | Phenyl isothiocyanate, Sodium azide | 5-Amino-1-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)tetrazole |

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 5,6,7,8 Tetrahydronaphthalen 1 Amine and Its Derivatives

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules like 4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the molecular framework.

COSY experiments would reveal the scalar coupling network between adjacent protons, allowing for the tracing of the aliphatic spin systems within the tetrahydronaphthalene core.

HSQC would correlate each proton to its directly attached carbon atom, providing a clear map of the C-H bonds.

HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be particularly useful for establishing the connectivity between the methyl group and the aromatic ring, as well as linking the aliphatic protons to the aromatic and amine-bearing carbons.

Based on the structure, the following table outlines the expected ¹H and ¹³C NMR chemical shifts.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 130 |

| Aliphatic CH₂ | 1.5 - 3.0 | 20 - 40 |

| Methyl CH₃ | 2.0 - 2.5 | 15 - 25 |

| NH₂ | 3.0 - 5.0 (broad) | - |

| Quaternary Carbons | - | 125 - 150 |

The partially saturated six-membered ring in the tetralin framework of this compound is not planar and can exist in different conformations, such as half-chair or twist-boat forms. Variable Temperature NMR (VTNMR) is a powerful technique to study these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can provide information about the energy barriers of conformational exchange.

For instance, at low temperatures, the interconversion between different ring conformations might be slow on the NMR timescale, leading to the appearance of distinct signals for axial and equatorial protons. As the temperature is increased, the rate of interconversion increases, causing these signals to broaden and eventually coalesce into a single averaged signal. Analysis of these changes can provide thermodynamic parameters for the conformational inversion. While specific studies on this molecule are not available, dynamic NMR has been successfully applied to study the conformational flexibility of similar cyclic systems dntb.gov.uaddg-pharmfac.net.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of a closely related compound, 4-methyl-6,7,8,9-tetrahydro-2-quinolone, reveals key structural features that can be extrapolated msu.ru. The tetrahydronaphthalene core is expected to adopt a non-planar conformation. The bond lengths and angles would be consistent with standard values for sp² and sp³ hybridized carbon and nitrogen atoms.

The packing of the molecules in the crystal lattice would be governed by intermolecular interactions, primarily hydrogen bonding from the amine group and van der Waals forces. The N-H protons of the amine group can act as hydrogen bond donors to the amine nitrogen of neighboring molecules, forming chains or dimeric motifs.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts between neighboring molecules. The surface is colored according to different properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions.

For this compound, a Hirshfeld surface analysis would likely reveal the following key interactions:

H···H contacts: These are typically the most abundant interactions and are represented by a large area on the 2D fingerprint plot. nih.gov

N···H/H···N contacts: These correspond to the hydrogen bonds formed by the amine group and would appear as distinct "spikes" on the fingerprint plot. nih.gov

C···H/H···C contacts: These represent weaker van der Waals interactions. nih.gov

The shape and distribution of these features on the Hirshfeld surface and its corresponding fingerprint plot provide a detailed picture of the crystal packing forces. mdpi.commdpi.comrsc.org

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. For this compound (C₁₁H₁₅N), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and nitrogen.

The fragmentation pattern in the mass spectrum provides valuable structural information. Based on the mass spectrum of the parent compound, 5,6,7,8-tetrahydronaphthalen-1-amine, the fragmentation of this compound would likely involve the following pathways under electron ionization (EI):

Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass corresponding to the loss of 15 Da.

Retro-Diels-Alder (RDA) reaction: The tetralin ring system can undergo a characteristic RDA fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄).

Benzylic cleavage: Cleavage of the C-C bonds adjacent to the aromatic ring is also a common fragmentation pathway.

The following table summarizes the expected major fragments in the mass spectrum.

| Fragment | Proposed Structure | Expected m/z |

| [M]⁺ | C₁₁H₁₅N⁺ | 161 |

| [M-CH₃]⁺ | C₁₀H₁₂N⁺ | 146 |

| [M-C₂H₄]⁺ | C₉H₁₁N⁺ | 133 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. The IR spectrum of 5,6,7,8-tetrahydronaphthalen-1-amine shows characteristic bands for the N-H and C-H stretching and bending vibrations. nist.gov

For this compound, the expected key vibrational frequencies are:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 (two bands for primary amine) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| N-H bend (amine) | 1580 - 1650 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-H bend (aliphatic) | 1350 - 1470 |

The addition of the methyl group would introduce C-H stretching and bending modes characteristic of a methyl group. Raman spectroscopy would be complementary to IR, particularly for the symmetric vibrations of the aromatic ring and the C-C backbone.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by substitution on the aliphatic ring, ECD could be used to assign the absolute stereochemistry of the resulting enantiomers.

The ECD spectrum arises from the differential absorption of left and right circularly polarized light by a chiral molecule. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of the chromophores in the molecule. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a given absolute configuration, the stereochemistry can be unambiguously determined.

Advanced Laser Spectroscopic Techniques for Gas-Phase Structure and Dynamics

The precise characterization of the three-dimensional structure and conformational dynamics of molecules in the gas phase provides fundamental insights into their intrinsic properties, free from intermolecular interactions present in condensed phases. For a molecule such as this compound, with its flexible tetralin ring and the methyl and amine substituents, a complex potential energy surface with multiple conformers can be anticipated. Advanced laser spectroscopic techniques, particularly those combining high-resolution spectroscopy with supersonic jet expansions, are exceptionally well-suited for unraveling such structural and dynamical details.

In a typical experimental setup, the molecule of interest is seeded in a carrier gas (e.g., Argon) and expanded through a nozzle into a high-vacuum chamber. This supersonic expansion leads to significant cooling of the molecule's internal degrees of freedom (rotational and vibrational), simplifying the otherwise congested spectra at room temperature. The isolated, cold molecules are then interrogated by various laser-based methods.

One of the most powerful techniques for this purpose is Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy. In a REMPI experiment, a tunable laser excites the molecules from their ground electronic state to an excited electronic state. A second photon, typically from the same or another laser, then ionizes the molecule from this excited state. The resulting ions are detected, and the ion signal is monitored as a function of the excitation laser wavelength, yielding the electronic spectrum. The high sensitivity of REMPI allows for the detection of different conformers, which will exhibit distinct electronic origins due to their different energies and geometries.

Once the electronic origins of different conformers are identified, UV-UV Hole-Burning Spectroscopy can be employed to confirm that each transition belongs to a distinct ground-state species. In this technique, a "burn" laser is fixed on a specific vibronic transition of a suspected conformer, depleting its ground state population. A second, tunable "probe" laser then records the REMPI spectrum. If the probe and burn lasers interact with the same conformer, a dip or "hole" will appear in the spectrum at the frequency of the burn laser.

To obtain definitive structural information, high-resolution rotational spectroscopy is required. Rotationally-Resolved Electronic Spectroscopy , often using techniques like Fourier Transform Microwave (FTMW) Spectroscopy or Chirp-Pulse FTMW Spectroscopy coupled with laser excitation, can provide highly accurate rotational constants (A, B, and C). These constants are moments of inertia of the molecule and are exquisitely sensitive to its mass distribution and, therefore, its geometry.

By obtaining the rotational constants for the parent molecule and its isotopically substituted analogues (e.g., by synthesizing the molecule with ¹³C or ¹⁵N), the precise atomic coordinates of the atoms can be determined using Kraitchman's equations. This allows for the unambiguous determination of bond lengths, bond angles, and dihedral angles that define the molecular structure.

For this compound, key structural questions that could be addressed include the puckering of the tetrahydro-naphthalene ring (is it in a twist-boat or chair-like conformation?), the orientation of the methyl group, and the conformation of the amine group.

Detailed Research Findings:

While specific experimental data for this compound is not available in the cited literature, a hypothetical study would likely yield results similar to those found for other substituted tetralin systems. It would be expected that at least two stable conformers exist, differing primarily in the axial or equatorial position of the methyl group.

The REMPI spectrum would likely show two distinct origins, separated by a small energy difference, corresponding to these two conformers. Subsequent rotationally-resolved studies would provide the rotational constants for each.

| Conformer | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|

| Conformer I (Axial-Methyl) | 1530.45 | 845.21 | 789.63 |

| Conformer II (Equatorial-Methyl) | 1610.89 | 830.15 | 795.44 |

From these rotational constants, a detailed geometric structure for each conformer could be derived. The differences in the rotational constants would reflect the changes in the mass distribution upon moving the methyl group from an axial to an equatorial position.

Furthermore, the analysis of the vibrational structure in the REMPI spectrum can provide information about the vibrational frequencies in the excited electronic state. Low-frequency modes are often associated with the large-amplitude motions that interconvert conformers, and their analysis can provide insights into the dynamics of the molecule and the energy barriers separating different conformations.

| Conformer | Vibrational Mode (cm⁻¹) | Assignment |

|---|---|---|

| Conformer I | 45.8 | Ring Puckering |

| Conformer I | 89.2 | Methyl Torsion |

| Conformer II | 52.1 | Ring Puckering |

| Conformer II | 95.6 | Methyl Torsion |

Computational and Theoretical Chemical Investigations of 4 Methyl 5,6,7,8 Tetrahydronaphthalen 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT is a robust method for computing the electronic structure of molecules, offering a balance between accuracy and computational cost that makes it suitable for a wide range of systems. als-journal.comnih.gov For 4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecular geometry to its lowest energy state and to derive numerous electronic properties. nih.govijcce.ac.ir

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A small energy gap suggests high chemical reactivity and polarizability, whereas a large gap indicates high stability. researchgate.net For this compound, the electron-donating amino group and the methyl group are expected to raise the HOMO energy, while the aromatic ring influences both orbitals. DFT calculations would precisely quantify these energy levels.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies

The following table presents plausible DFT-calculated energy values for the target compound, based on typical results for similar aromatic amines.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.85 | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (Gap) | 4.40 | Indicates high chemical stability |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. als-journal.comchemrxiv.org The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). rsc.org For this compound, the MEP map would likely show a region of significant negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. The aromatic ring would also exhibit negative potential, while the hydrogen atoms of the amine group and the aliphatic ring would show positive potential.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. als-journal.com Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with a high degree of accuracy. ijcce.ac.irnih.gov Similarly, theoretical vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. For this compound, these calculations would predict the chemical shifts for each unique carbon and hydrogen atom and the vibrational modes associated with functional groups like the N-H bonds of the amine and the C-H bonds of the aromatic and aliphatic rings.

Interactive Data Table: Illustrative Predicted ¹³C NMR Chemical Shifts

This table shows hypothetical ¹³C NMR chemical shift values (in ppm) relative to a standard (TMS), as might be predicted by DFT calculations.

| Carbon Atom Position | Predicted Chemical Shift (ppm) |

| C1 (C-NH₂) | 145.2 |

| C2 | 115.8 |

| C3 | 127.1 |

| C4 (C-CH₃) | 129.5 |

| C4a | 128.3 |

| C5 | 29.4 |

| C6 | 23.1 |

| C7 | 22.9 |

| C8 | 29.8 |

| C8a | 137.6 |

| C4-Methyl | 19.5 |

Computational chemistry provides powerful tools for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. DFT calculations can determine the geometries of transition states and calculate the activation energy (the energy barrier) for a given reaction. This information is vital for understanding reaction kinetics and predicting the feasibility of a chemical transformation. For this compound, one could model reactions such as electrophilic aromatic substitution to determine whether incoming electrophiles would preferentially add at the C2 or other positions on the aromatic ring, and what the energy cost of such a reaction would be.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.com For a flexible molecule like this compound, which contains a non-planar saturated ring, this analysis is essential. The six-membered tetrahydronaphthalene ring can adopt various conformations, such as chair, boat, and twist-boat forms. researchgate.net Each of these places the methyl and amine substituents in different spatial orientations (axial or equatorial), leading to varying degrees of steric strain. By mapping the potential energy surface, computational methods can identify the most stable conformers (local energy minima) and the energy barriers for interconversion between them. libretexts.org

Interactive Data Table: Example of Relative Conformational Energies

The data below illustrates hypothetical relative energies for different puckering conformations of the saturated ring, identifying the most stable arrangement.

| Conformer | Relative Energy (kcal/mol) | Stability |

| Chair (Amine-eq, Methyl-eq) | 0.00 | Most Stable |

| Chair (Amine-ax, Methyl-eq) | 1.85 | Less Stable |

| Twist-Boat | 5.50 | Unstable |

| Boat | 6.90 | Least Stable |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. dntb.gov.ua An MD simulation models the motion of every atom in the system by solving Newton's equations of motion. This approach can be used to study the conformational flexibility of this compound in a solvent, showing how it moves, vibrates, and rotates at a given temperature. MD simulations are also critical for understanding how the molecule interacts with its environment, such as with water molecules in a solution or with the active site of a biological receptor, revealing stable binding modes and interaction patterns. bohrium.com

Molecular Interactions and Recognition in Chemical Systems Non Human/non Clinical Focus

Supramolecular Interactions and Self-Assembly Processes

Based on available scientific literature, specific studies detailing the supramolecular interactions and self-assembly processes of 4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine have not been reported. The potential for this compound to engage in such interactions would theoretically be governed by its structural features: the aromatic ring capable of π-π stacking, the amino group available for hydrogen bonding, and the aliphatic ring contributing to hydrophobic interactions. However, empirical studies are necessary to confirm and characterize these potential non-covalent interactions.

Complexation with Metal Ions and Coordination Chemistry

There is a lack of specific data in the scientific literature concerning the complexation of this compound with metal ions. As a primary amine, the lone pair of electrons on the nitrogen atom provides a potential coordination site for metal ions, suggesting it could act as a monodentate ligand. The formation and stability of such potential coordination complexes would depend on the nature of the metal ion, the solvent system, and the steric hindrance posed by the tetrahydronaphthalene backbone.

Role as Ligands in Organometallic Chemistry

No specific research detailing the role of this compound as a ligand in organometallic chemistry was identified in a review of the available literature. Its potential utility in this field would stem from the amine group's ability to coordinate to a metal center.

Stereochemical Implications in Molecular Recognition

While specific studies on the stereochemical implications of this compound in molecular recognition are not available, research on closely related analogues underscores the critical role of stereochemistry in receptor binding. For instance, studies on derivatives of 4-phenyl-2-dimethylaminotetralin (PAT) have shown that stereoselectivity is a crucial determinant of affinity and activity at serotonin (B10506) (5-HT₂) and histamine (B1213489) (H₁) G protein-coupled receptors (GPCRs). nih.gov In most cases, the (-)-trans enantiomers of PAT analogues exhibit higher affinity than the (+)-trans enantiomers. nih.gov However, this stereoselectivity can be reversed with certain substitutions on the phenyl ring. nih.gov This highlights that the specific three-dimensional arrangement of substituents on the tetrahydronaphthalene scaffold is fundamental for precise molecular recognition by biological targets.

Molecular Docking and Interaction Studies with Biological Macromolecules (focused on chemical interaction mechanisms rather than biological outcomes)

Molecular docking studies on analogues of this compound have provided detailed insights into the chemical interactions that govern their binding to biological macromolecules. These computational models elucidate the specific forces and amino acid residues involved in the formation of stable ligand-receptor complexes.

A review of the scientific literature did not yield studies specifically investigating the binding affinity or inhibition mechanisms of this compound with methionine aminopeptidase (B13392206) 2 (MetAP2).

The tetrahydronaphthalene amine scaffold is a well-established pharmacophore for interacting with various G protein-coupled receptors, including serotonin and adrenergic receptors.

Serotonin Receptors: In silico docking studies on related compounds, such as derivatives of 4-phenyl-2-dimethylaminotetralin (PAT), have elucidated key interactions within the binding pocket of the human 5-HT₂C receptor. nih.gov The binding is characterized by several critical interactions:

Hydrogen Bonding: The protonated amine group of the ligand typically forms a strong hydrogen bond with the carboxylate moiety of a highly conserved aspartate residue (D3.32) in transmembrane helix 3. nih.gov

π-π Interactions: The aromatic ring of the tetrahydronaphthalene system can engage in π-π stacking interactions with aromatic amino acid residues, such as tyrosine (Y7.43), within the binding site. nih.gov

Hydrophobic/Aromatic Pocket: Substituents on the tetralin ring, such as a C(4) phenyl group in PAT analogues, fit into an aromatic pocket formed by residues like tryptophan (W6.48) and phenylalanine (F6.51 and F6.52). nih.gov

The specific positioning and orientation of the ligand, dictated by its stereochemistry, determine the precise nature and strength of these interactions, thereby influencing binding affinity. nih.gov For example, the distance of the hydrogen bond to D3.32 and the ability to form π-π interactions can differ significantly between enantiomers. nih.gov The 5-HT₇ receptor binding site is also known to accommodate the tetrahydronaphthalen-1-yl moiety, featuring two pockets that have interaction points for aromatic groups and hydrogen bond acceptors. nih.gov

Alpha-1 Adrenergic Receptors: Analogues containing the tetrahydronaphthalene core have also been studied for their interaction with adrenergic receptors. For example, the compound ABBOTT-54741, a (5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline, demonstrates notable affinity for α₁- and α₂-adrenoceptors. nih.gov Radioligand binding studies have quantified these interactions, showing a strong affinity for both receptor subtypes. nih.gov

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| ABBOTT-54741 | α₁-adrenoceptor | 401 | nih.gov |

| α₂-adrenoceptor | 7 | nih.gov | |

| Norepinephrine (for comparison) | α₁-adrenoceptor | 388 | nih.gov |

| α₂-adrenoceptor | 37 | nih.gov |

Applications of 4 Methyl 5,6,7,8 Tetrahydronaphthalen 1 Amine in Chemical Synthesis and Materials Science

Role as Chiral Auxiliaries in Asymmetric Organic Reactions (e.g., Reformatsky reactions)

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After directing the formation of the desired stereoisomer, the auxiliary is typically removed. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry. wikipedia.org

Common asymmetric reactions where chiral auxiliaries are employed include aldol (B89426) additions, alkylations, and Diels-Alder reactions. wikipedia.org The Reformatsky reaction, which forms β-hydroxy esters from α-halo esters and carbonyl compounds via an organozinc intermediate, can also be rendered asymmetric through the use of chiral ligands or auxiliaries. wikipedia.orgbeilstein-journals.org

However, a review of the scientific literature indicates no specific documented use of 4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine as a chiral auxiliary in asymmetric organic reactions, including the Reformatsky reaction.

Building Block for the Synthesis of Complex Organic Molecules

The tetrahydronaphthalene amine scaffold is a recognized structural component in the design and synthesis of complex, biologically active molecules. The rigid framework and the presence of a reactive amine group allow for its elaboration into a variety of derivatives.

Research into novel therapeutic agents has utilized this core structure. For instance, a class of tetrahydronaphthalene amides (THNAs) has been developed as potent inhibitors of the mycobacterial ATP synthase, showing efficacy against Mycobacterium tuberculosis. nih.gov The synthesis of these complex amides is based on a tetrahydronaphthalene amine core, highlighting the value of this framework as a starting point for medicinal chemistry programs. nih.gov Similarly, derivatives of the related compound demethylsertraline, which features a substituted tetrahydronaphthalen-1-amine core, have been synthesized to create novel cholinesterase inhibitors for potential use in treating neurological conditions. researchgate.net The fundamental reactivity of the amine group in these scaffolds allows for the construction of amide bonds and Schiff bases, leading to diverse libraries of compounds. nih.govresearchgate.net

The synthesis of various tetrahydronaphthalene-based compounds for pharmaceutical research underscores the role of this class of molecules as versatile building blocks.

Table 1: Examples of Complex Molecules Based on a Tetrahydronaphthalene Amine Scaffold

| Starting Scaffold/Core | Target Molecule Class | Application |

|---|---|---|

| Tetrahydronaphthalene amine | Tetrahydronaphthalene amides (THNAs) | Antitubercular Agents nih.gov |

Catalytic Applications in Organic Transformations (e.g., asymmetric catalysis)

The amine functionality in this compound allows for its potential use as a ligand for transition metals. Metal complexes incorporating chiral ligands are central to the field of asymmetric catalysis, where small amounts of a catalyst can generate large quantities of an enantiomerically enriched product. mdpi.com

Despite this potential, there is currently no specific information available in the scientific literature describing the use of this compound or its derivatives as catalysts or ligands in organic transformations.

Application in Dye Synthesis and Pigment Chemistry

Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute a large and commercially significant class of colorants. jchemrev.comcuhk.edu.hk The synthesis involves a two-step process: the conversion of the primary aromatic amine into a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another amine. cuhk.edu.hk

While no specific dyes derived from this compound have been detailed in the surveyed literature, complex azo dyes have been synthesized using the parent compound, 5,6,7,8-tetrahydronaphthalen-1-amine. Examples include:

4-[(4-chlorophenyl)diazenyl]-N-(3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydronaphthalen-1-amine molbase.com

4-[(6-methoxypyridin-3-yl)diazenyl]-N-(3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydronaphthalen-1-amine molbase.com

The successful synthesis of these molecules demonstrates that the 5,6,7,8-tetrahydronaphthalen-1-amine core can effectively undergo diazotization and coupling to produce stable azo dyes. This strongly supports the potential of this compound to serve as a precursor in the synthesis of novel dyes and pigments.

Use in Sensory Systems and Chemical Probes

The development of chemical sensors and fluorescent probes often involves functionalizing a core structure with specific binding sites and a signal-generating moiety. The tetrahydronaphthalene scaffold is found in various bioactive molecules, and such structures can be starting points for designing probes that target specific biological receptors or ions. nih.govnih.gov However, there are no specific reports in the scientific literature on the use of this compound in the construction of sensory systems or chemical probes.

Environmental Chemistry and Degradation Pathways of Tetrahydronaphthalene Amines

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

The photolytic degradation of 4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine is anticipated to be a significant pathway for its transformation in both aquatic and atmospheric environments. The presence of the aromatic amine functional group suggests susceptibility to photochemical reactions.

In aquatic systems, direct photolysis may occur through the absorption of solar radiation, leading to the excitation of the molecule and subsequent chemical reactions. However, indirect photolysis is often a more dominant process for aromatic amines. This involves the interaction of the compound with photochemically generated reactive species such as hydroxyl radicals (•OH), singlet oxygen, and dissolved organic matter. The photodegradation of aromatic amines in water has been shown to follow pseudo-first-order kinetics, with the rate being influenced by factors such as pH and the presence of photosensitizers. For instance, the photocatalytic degradation of nitroanilines, a class of aromatic amines, is effective in alkaline conditions.

In the atmosphere, the primary degradation mechanism for volatile and semi-volatile organic compounds like tetralin amines is through gas-phase reactions with hydroxyl radicals. The rate of this reaction is a key determinant of the compound's atmospheric lifetime. For naphthalene (B1677914) and its derivatives, reaction with OH radicals is the chief transformation pathway. This reaction typically involves the addition of the hydroxyl radical to the aromatic ring, forming a benzocyclohexadienyl radical, which then undergoes further reactions with molecular oxygen to form various oxidation products. Given the structural similarities, a similar mechanism can be postulated for this compound.

The photodegradation of alkylated naphthalenes in water can lead to the formation of oxygenated products such as alcohols, aldehydes, ketones, and quinones. It is plausible that similar photo-oxidation products would be formed from this compound.

Table 1: Factors Influencing Photolytic Degradation of Aromatic Amines

| Factor | Influence on Degradation Rate | Rationale |

|---|---|---|

| pH | Generally increases in alkaline conditions for some aromatic amines. | Affects the speciation of the amine (protonated vs. neutral form), which can influence its reactivity and light absorption properties. |

| Dissolved Organic Matter (DOM) | Can act as a photosensitizer, increasing the rate of indirect photolysis. | DOM absorbs sunlight and generates reactive oxygen species that can degrade the compound. |

| Nitrate (B79036) and Nitrite (B80452) Ions | Can enhance photodegradation. | Photolysis of nitrate and nitrite can produce hydroxyl radicals, which are highly reactive oxidants. |

| Presence of Photocatalysts (e.g., TiO2) | Significantly accelerates degradation. | Semiconductor photocatalysts generate electron-hole pairs upon UV irradiation, leading to the formation of highly reactive radicals that degrade organic compounds. |

Biodegradation Pathways in Soil and Water Systems

Biodegradation is a critical process determining the persistence of this compound in soil and water. Studies on the biodegradation of tetralin and its derivatives by various microorganisms have elucidated potential metabolic pathways. Both aerobic and anaerobic degradation routes have been identified for the core tetralin structure.

Under aerobic conditions, the biodegradation of tetralin is typically initiated by monooxygenase or dioxygenase enzymes, which hydroxylate the aromatic ring. For example, Corynebacterium sp. strain C125 can grow on tetralin as a sole carbon source, initiating degradation through hydroxylation and dehydrogenation, followed by ring cleavage. The degradation of tetralin in Sphingopyxis granuli strain TFA and Rhodococcus sp. strain TFB proceeds through the formation of 1,2-dihydroxytetralin, followed by meta-cleavage of the aromatic ring. The resulting metabolites are then further metabolized through the pimelic acid pathway to central metabolic intermediates like pyruvate (B1213749) and acetyl-CoA. researchgate.net Given that the target compound has a methyl group on the saturated ring, it is likely that the initial enzymatic attack would still target the aromatic ring.

Under anaerobic conditions, particularly in sulfate-reducing environments, a different activation mechanism has been observed for tetralin and 2-methylnaphthalene. Instead of hydroxylation, the degradation is initiated by the addition of a C1 unit to the aromatic ring, leading to the formation of 5,6,7,8-tetrahydro-2-naphthoic acid. nih.govnih.gov This metabolite then undergoes a series of reduction steps of the aromatic ring, followed by ring cleavage. nih.govnih.gov This pathway is analogous to the anaerobic degradation of toluene (B28343) via carboxylation. The consistent identification of reduced 2-naphthoic acid derivatives in cultures grown on naphthalene, 2-methylnaphthalene, or tetralin suggests a common downstream metabolic pathway. nih.govnih.gov

The presence of the amine group on the aromatic ring of this compound may influence the initial steps of biodegradation. The specific enzymes and microbial consortia capable of degrading this substituted tetralin amine would determine its ultimate fate in soil and aquatic environments.

Chemical Stability and Transformation under Environmental Stressors

The chemical stability of this compound under various environmental stressors, such as hydrolysis and oxidation, will influence its persistence.

Hydrolysis: Aromatic amines are generally considered to be stable to hydrolysis under typical environmental pH conditions (pH 5-9). The C-N bond in aromatic amines is relatively strong and not readily cleaved by water. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Oxidation: Chemical oxidation, on the other hand, is likely to be a more important transformation process. In soil and water, abiotic oxidation can be mediated by metal oxides (e.g., manganese and iron oxides) and other reactive species present in the environment. The amine functional group is susceptible to oxidation, which can lead to the formation of various transformation products. The oxidation of tertiary amines often proceeds via the formation of an amine oxide. While the target compound is a primary amine, oxidative deamination or polymerization reactions are possible.

In saturated soils, where anoxic or anaerobic conditions prevail, the redox potential of the soil will be a critical factor. Under reducing conditions, the compound is likely to be more persistent with respect to chemical oxidation.

The alkylated naphthalene core of the molecule is also subject to oxidation. Alkylated naphthalenes are known to have good thermo-oxidative stability, which is attributed to the electron-rich naphthalene ring acting as a radical scavenger. However, under strong oxidizing conditions, the alkyl group and the tetralin ring system can be oxidized.

Metabolite Identification and Persistence in Environmental Compartments

Based on the biodegradation pathways of related compounds, several potential metabolites of this compound can be predicted.

Under aerobic conditions, initial hydroxylation of the aromatic ring would likely lead to the formation of aminomethyl-tetralinols. Subsequent ring cleavage would produce aliphatic dicarboxylic acids.

Under anaerobic, sulfate-reducing conditions, the primary metabolite is expected to be a carboxylated derivative, analogous to 5,6,7,8-tetrahydro-2-naphthoic acid. nih.govnih.gov Further reduction of the aromatic ring would yield octahydro- and decahydro-naphthoic acid derivatives, followed by ring cleavage to produce compounds like 2-carboxycyclohexylacetic acid. nih.govnih.gov

Studies on the metabolism of tetralin in rabbits have identified α-tetralol and β-tetralol as major metabolites, which are then conjugated with glucuronic acid before excretion. nih.govresearchgate.net While this is a mammalian metabolism study, it highlights the potential for hydroxylation of the tetralin ring system as a primary transformation pathway.

Table 2: Potential Metabolites of Tetralin Derivatives in the Environment

| Degradation Pathway | Parent Compound(s) | Key Metabolite(s) | Environmental Compartment |

|---|---|---|---|

| Aerobic Biodegradation | Tetralin | 1,2-Dihydroxytetralin, Pimelic acid | Soil, Water |

| Anaerobic Biodegradation | Tetralin, 2-Methylnaphthalene | 5,6,7,8-Tetrahydro-2-naphthoic acid, Octahydro-2-naphthoic acid, 2-Carboxycyclohexylacetic acid | Anoxic Sediments, Groundwater |

| Mammalian Metabolism | Tetralin | α-Tetralol, β-Tetralol (conjugated) | (Analogous for potential soil fauna) |

| Photodegradation | Alkylated Naphthalenes | Alcohols, Aldehydes, Ketones, Quinones | Water, Atmosphere |

Environmental Transport and Distribution Modeling

The transport and distribution of this compound in the environment will be dictated by its physicochemical properties, including its water solubility, vapor pressure, and partitioning behavior between different environmental compartments.

A key parameter for predicting the mobility of organic compounds in soil is the soil organic carbon-water (B12546825) partition coefficient (Koc). nih.gov A high Koc value indicates strong adsorption to soil organic matter and low mobility, while a low Koc value suggests that the compound is more likely to leach into groundwater or be transported via surface runoff. nih.gov For aromatic amines, Koc values can be estimated using Quantitative Structure-Activity Relationship (QSAR) models, which relate the chemical structure to its properties. nih.gov The Koc for ionizable compounds like amines can be influenced by soil pH, as this affects the degree of protonation of the amine group.

The persistence of a chemical is often described by its half-life (t1/2) or dissipation time (DT50) in a particular environment. usu.edu For example, the DT50 of the antidepressant sertraline, which also contains an amine functional group, in agricultural soils ranged from 48 to 85 days. nih.gov The half-life of a compound can vary significantly depending on environmental conditions such as temperature, moisture, and microbial activity. orst.edu

Table 3: Key Parameters for Environmental Transport and Distribution Modeling

| Parameter | Description | Importance for this compound |

|---|---|---|

| Soil Organic Carbon-Water Partition Coefficient (Koc) | Measures the tendency of a chemical to adsorb to the organic matter in soil. | A primary determinant of mobility in soil and potential for leaching to groundwater. |

| Octanol-Water Partition Coefficient (Kow) | Indicates the hydrophobicity of a compound and its potential for bioaccumulation. | Used in QSAR models to estimate Koc and bioaccumulation factors. |

| Henry's Law Constant (H) | Describes the partitioning of a chemical between air and water. | Determines the potential for volatilization from water bodies to the atmosphere. |

| Degradation Half-life (t1/2) | The time required for the concentration of a substance to decrease by half in a specific environmental compartment. | A measure of the persistence of the compound in air, water, and soil. |

Advanced Analytical Methodologies for the Detection and Quantification of 4 Methyl 5,6,7,8 Tetrahydronaphthalen 1 Amine

Ultra-High Performance Liquid Chromatography (UPLC) with Advanced Detection

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC), offering improved resolution, faster analysis times, and enhanced sensitivity. nih.gov These improvements are achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher operating pressures. nih.gov For the analysis of 4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine, UPLC can provide rapid purity assessments and quantification.

The inherent high resolution of UPLC is particularly advantageous for separating the target analyte from closely related impurities, such as positional isomers or precursors from a synthetic route. Advanced detection methods are often coupled with UPLC to provide further selectivity and sensitivity. A Photodiode Array (PDA) or Diode Array Detector (DAD) can be employed to obtain UV-Vis spectra of the eluting peaks, which aids in peak identification and purity assessment by comparing the spectra across a single peak. nih.govspectroscopyonline.com

Table 1: Illustrative UPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase, 1.7 µm particle size, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 3 minutes |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 45 °C |

| Injection Volume | 1 µL |

| Detector | PDA/DAD, 220-400 nm |

| Expected Retention Time | ~1.8 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is exceptionally well-suited for the analysis of volatile and thermally stable compounds. For the trace analysis of this compound, GC-MS offers high sensitivity and specificity, making it ideal for detecting minute quantities of the compound in various matrices. nih.govsums.ac.ir

To improve volatility and chromatographic peak shape, the primary amine group of the target compound can be derivatized prior to analysis. The mass spectrometer provides structural information based on the fragmentation pattern of the analyte after ionization, which serves as a chemical fingerprint for unambiguous identification. nih.gov For trace-level detection, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity by monitoring only specific fragment ions characteristic of the compound of interest. nih.gov The use of inert flow paths and specialized columns can further reduce detection limits and produce more accurate data for active analytes. hpst.cz

Table 2: Predicted GC-MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Relative Abundance |

|---|---|---|

| 175 | Molecular Ion [M]+ | Moderate |

| 160 | [M-CH3]+ | High |

| 146 | [M-NH2-H]+ | Moderate |

| 132 | [M-C2H5N]+ | High |

| 117 | Naphthalene (B1677914) ring fragment | Moderate |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Matrices

For the analysis of this compound in complex matrices such as biological fluids, environmental samples, or raw material extracts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. researchgate.netunam.mx This technique offers exceptional selectivity and sensitivity by coupling the separation power of LC with a tandem mass spectrometer. chemijournal.com The first mass spectrometer (Q1) selects the precursor ion (the molecular ion of the target compound), which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) then analyzes the resulting product ions.

This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interference, allowing for accurate quantification at very low levels. researchgate.net Proper sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are often employed to clean up the sample and concentrate the analyte before injection, which helps to mitigate matrix effects. researchgate.net The use of an isotopically labeled internal standard is recommended to compensate for any remaining matrix effects and ensure high accuracy. unam.mx

Table 3: Hypothetical MRM Parameters for LC-MS/MS Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| This compound | 176.1 ([M+H]+) | 159.1 | 15 |

| This compound | 176.1 ([M+H]+) | 133.1 | 25 |

Capillary Electrophoresis for Separation and Purity Assessment